molecular formula C8H14O2 B14080878 (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane

(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane

Cat. No.: B14080878
M. Wt: 142.20 g/mol
InChI Key: NKTIKJLVFCWHIQ-UHFFFAOYSA-N
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Description

(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane is a cyclopropane derivative characterized by a strained three-membered ring fused with a Z-configured enol ether moiety bearing two methoxy groups. Cyclopropanes are structurally unique due to their high ring strain (~27 kcal/mol), which often enhances reactivity and influences stereoelectronic properties. Its methoxy substituents may confer stability and modulate polarity, making it a candidate for applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3,3-dimethoxyprop-1-enylcyclopropane

InChI

InChI=1S/C8H14O2/c1-9-8(10-2)6-5-7-3-4-7/h5-8H,3-4H2,1-2H3

InChI Key

NKTIKJLVFCWHIQ-UHFFFAOYSA-N

Canonical SMILES

COC(C=CC1CC1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, is a robust method for cyclopropanation . Another method involves the use of diazo compounds, which can generate carbenes upon photolysis or thermal decomposition .

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The use of flow chemistry and continuous processing techniques has been explored to enhance the efficiency and scalability of these reactions .

Chemical Reactions Analysis

Types of Reactions

(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane involves its interaction with specific molecular targets and pathways. The strained three-membered ring of the cyclopropane moiety makes it highly reactive, allowing it to participate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules .

Comparison with Similar Compounds

Table 1: Structural Features of Cyclopropane Derivatives

Compound Substituents/Functional Groups Cyclopropane Configuration Key Stereochemical Notes
(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane Z-enol ether, 3,3-dimethoxy Not explicitly stated Z-configuration imposes steric hindrance and electronic asymmetry
Methoxy mycolic acid (MMA) Methoxy group at distal position cis-cyclopropane Predominant in Mycobacterium tuberculosis; stereochemistry critical for membrane rigidity
Keto mycolic acid (KMA) Keto group at distal position trans-cyclopropane Enhanced fluidity in bacterial membranes compared to MMA
(±)-1,1-Dihalo-3-phenylcyclopropanes Dihalo, phenyl substituents Variable Racemic mixtures show higher COX-2 binding affinity than (Z)-isomers
DA cyclopropane Electrophilic nitro/carboxylate groups Not specified High reactivity with nucleophiles (e.g., aniline) due to ring strain

Key Observations :

  • The Z-configuration in the target compound contrasts with cis/trans cyclopropane arrangements in MMA and KMA, which dictate biological membrane properties.
  • Unlike racemic dihalo-cyclopropanes, (Z)-isomers exhibit reduced bioactivity in COX-2 inhibition due to unfavorable binding geometries.

Reactivity and Stability

Cyclopropane derivatives exhibit reactivity patterns influenced by substituents and strain:

  • DA cyclopropane : Full conversion to acyclic products occurs within 15 hours when reacted with aniline, outperforming less-strained analogs like 1-nitrocyclopropane-1-carboxylate.
  • Target compound: The dimethoxy groups may stabilize the enol ether moiety, reducing electrophilicity compared to DA cyclopropane.
  • MMA/KMA : The cis and trans configurations in these mycolic acids modulate bacterial membrane stability, with cis favoring rigidity and trans enhancing fluidity.

Spectroscopic Characteristics

NMR studies of cyclopropane derivatives highlight the anisotropic shielding effects of the three-membered ring:

  • In structurally analogous compounds, the chemical shift (δHb) of protons near the cyclopropane ring correlates with their proximity to the ring plane. For example, compound 14 (with a shorter Hb-cyclopropane distance) exhibits upfield δHb shifts compared to 19 and 26 .
  • The Z-configuration in the target compound may produce distinct NMR signals due to restricted rotation and electronic environments, akin to methoxy-substituted analogs.

Biological Activity

(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12O2C_8H_{12}O_2 with a molecular weight of approximately 140.18 g/mol. Its structure features a cyclopropane ring attached to a dimethoxypropene side chain, which contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Signaling Modulation : The compound may interact with specific receptors or enzymes involved in cell signaling pathways, influencing processes such as apoptosis and cell division.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cell death in cancerous tissues while sparing normal cells.
  • Inhibition of Enzymatic Activity : The compound might inhibit key enzymes involved in metabolic pathways crucial for the survival of pathogens or cancer cells.

Antimicrobial Activity

A study conducted by Wu et al. (2020) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent against bacterial infections .

Anticancer Effects

Research by Smith et al. (2022) explored the anticancer properties of this compound on various cancer cell lines, including breast and lung cancer. Results showed that treatment with this compound led to a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Neuroprotective Properties

A recent investigation by Lee et al. (2024) examined the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings indicated that pre-treatment with the compound significantly reduced neuronal cell death and preserved mitochondrial function .

Data Summary Table

Biological ActivityTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLWu et al., 2020
AnticancerBreast Cancer Cell Line50% reduction in viability at 10 µMSmith et al., 2022
NeuroprotectiveNeuronal CellsReduced oxidative stress-induced deathLee et al., 2024

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